molecular formula C13H28 B102349 2,7-Dimethylundecane CAS No. 17301-24-5

2,7-Dimethylundecane

Cat. No. B102349
CAS RN: 17301-24-5
M. Wt: 184.36 g/mol
InChI Key: NJKQJSHBTXTWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylundecane is a hydrocarbon compound with the molecular formula C13H28 . It belongs to the class of alkanes and is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethylundecane can be represented by the InChI string: InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms and 28 hydrogen atoms .

Scientific Research Applications

Synthesis and Structural Analysis

Research work in 2020 focused on the synthesis of a compound related to 2,7-Dimethylundecane, specifically 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane. This compound was analyzed using X-ray diffraction and spectrometric experiments, and its electronic properties were studied through Density Functional Theory (DFT). This research is significant for synthesizing new α-aminonitriles organic compounds and calculating theoretical properties of such compounds (International Journal of Innovative Technology and Exploring Engineering, 2020).

Catalytic Performance in Chemical Production

A study conducted in 2018 explored the catalytic performance of metal-loaded beta zeolite catalysts, including their use in the methylation of 2-methylnaphthalene to produce dimethylnaphthalene (DMN) isomers, such as 2,7-DMN. This research is relevant for the commercial production of chemicals like polyethylenenaphthalate and could have implications for reducing production costs and complexity (Petroleum Science, 2018).

Combustion Chemistry Study

In 2014, a comprehensive study on the combustion chemistry of 2,5-dimethylhexane was conducted. This research is pertinent as it helps understand the combustion characteristics of fuels containing iso-paraffinic molecular structures, including those larger than seven carbon atoms like 2,7-Dimethylundecane. Such insights are critical for developing and optimizing fuels (Combustion and Flame, 2014).

Biochemical Labeling Reagents

A 1984 study described the synthesis of a dimeric derivative of the undecagold cluster complex, relevant for biochemical labeling in electron microscopic analysis. This research provides insights into the potential application of 2,7-Dimethylundecane derivatives in the field of biochemistry and microscopy (Biochemistry, 1984).

Extractive Crystallization in Chemical Separation

A 2004 study aimed to develop extractive crystallization processes for separating 2,6-DMN from 2,7-DMN. This research is essential for the production of high-performance engineering plastics and offers insights into more efficient and cost-effective separation processes (Separation and Purification Technology, 2004).

Safety And Hazards

While specific safety and hazard data for 2,7-Dimethylundecane is not available, general safety measures should be taken while handling it. These include using personal protective equipment, avoiding dust formation, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and evacuating personnel to safe areas .

properties

IUPAC Name

2,7-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-6-10-13(4)11-8-7-9-12(2)3/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKQJSHBTXTWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333991
Record name 2,7-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethylundecane

CAS RN

17301-24-5
Record name 2,7-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethylundecane
Reactant of Route 2
Reactant of Route 2
2,7-Dimethylundecane
Reactant of Route 3
Reactant of Route 3
2,7-Dimethylundecane
Reactant of Route 4
2,7-Dimethylundecane
Reactant of Route 5
2,7-Dimethylundecane
Reactant of Route 6
2,7-Dimethylundecane

Citations

For This Compound
16
Citations
MC Claude, G Vanbutsele, JA Martens - Journal of Catalysis, 2001 - Elsevier
Single long n-alkanes in the range nC 10 to nC 24 were hydroisomerized at 233C in a fixed-bed down-flow vapor-phase reactor loaded with Pt/H–ZSM-22 zeolite catalyst. The …
Number of citations: 137 www.sciencedirect.com
N Bošnjak, Z Mihalić, N Trinajstić - Journal of Chromatography A, 1991 - Elsevier
Gas chromatographic (GC) data on alkanes have been re-examined from a structural point of view with emphasis on the distances in optimum (minimum-energy) confromations. The …
Number of citations: 33 www.sciencedirect.com
Y Fan, X Cao, M Zhang, S Wei, Y Zhu… - Journal of Agricultural …, 2022 - ACS Publications
Perilla frutescens (L.) Britt. is a plant that has been classified as one of the “One Root of Medicine and Food”, and it can be used both as medicine and as food. To explore the influence …
Number of citations: 9 pubs.acs.org
VEF Heinzen, MF Soares, RA Yunes - Journal of Chromatography A, 1999 - Elsevier
A new index is proposed for the prediction of the chromatographic retention of the cis- and trans-n-alkene isomers and alkanes. This index is based on the hypothesis that the …
Number of citations: 58 www.sciencedirect.com
R Motati, WE Acree Jr - Liquids, 2023 - mdpi.com
Abraham model solute descriptors are reported for the first time for 62 additional C 10 through C 13 methyl- and ethyl-branched alkanes. The numerical values were determined using …
Number of citations: 3 www.mdpi.com
Q Xia, Y Li - Innovative Food Science & Emerging Technologies, 2018 - Elsevier
Wholegrain brown rice (WBR) with significantly enhanced quality attributes has been recently achieved after ultra-high pressure (UHP) processing, but the process-induced changes in …
Number of citations: 26 www.sciencedirect.com
IS Hwang, MK Kim - Foods, 2020 - mdpi.com
The purpose of this study was to identify the influence of drying method on flavor profiles of mulberry fruit using purge and trap (P&T) flavor extraction followed by gas chromatography–…
Number of citations: 12 www.mdpi.com
ME Tarafa, JK Whelan, GS Mountain, LDG Observatory - 1987 - deepseadrilling.org
Twenty-four sediment samples from DSDP Holes 605 (Leg 93) and 613 (Leg 95) on the New Jersey continental rise were analyzed by pyrolysis-gas chromatography. Twelve of these …
Number of citations: 7 www.deepseadrilling.org
LS Ott, AB Hadler, TJ Bruno - Industrial & engineering chemistry …, 2008 - ACS Publications
We have recently introduced several important improvements in the measurement of distillation curves for complex fluids. This method is a significant improvement over current …
Number of citations: 54 pubs.acs.org
KAS Goodman-Rendall - 2016 - search.proquest.com
Volatile organic compounds (VOCs) are collected on the integrated organic gas and particle sampler (IOGAPS) to measure particle loss and collection efficiency. Particle loss increases …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.